Beta-alanine 13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

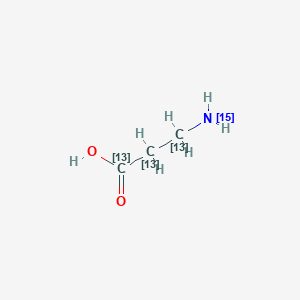

Structure

3D Structure

Properties

IUPAC Name |

3-(15N)azanyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][15NH2])[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583981 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.065 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-07-6 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Application of Beta-alanine ¹³C₃,¹⁵N in Advanced Research

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise quantification and dynamic tracking of molecules within complex biological systems. Beta-alanine ¹³C₃,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the endogenous amino acid beta-alanine, has emerged as a critical reagent for researchers in metabolism, pharmacology, and clinical diagnostics. This guide provides an in-depth examination of the core applications of Beta-alanine ¹³C₃,¹⁵N, focusing on its utility as an internal standard for mass spectrometry-based quantification, a tracer for metabolic flux analysis, and a tool in pharmacokinetic studies. By synthesizing technical protocols with mechanistic insights, this document serves as an authoritative resource for scientists aiming to leverage this powerful compound to achieve robust and reproducible experimental outcomes.

Section 1: The Principle of Stable Isotope Labeling in Biological Research

Beyond Simple Quantification: Why Use Stable Isotopes?

In biological research, accurately measuring the amount or tracing the fate of a specific molecule in a complex mixture like plasma, tissue, or cell lysate is a significant challenge. Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[1][][3] These labeled molecules are chemically identical to their natural, or "light," counterparts but are distinguishable by their increased mass.[1][] This mass difference is the key to their utility and can be precisely detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][][4]

The primary advantages of using stable isotope-labeled compounds like Beta-alanine ¹³C₃,¹⁵N include:

-

Enhanced Specificity and Accuracy: They provide a near-perfect internal standard for quantification, mitigating issues of sample loss and matrix effects in MS analysis.

-

Dynamic System Analysis: They allow researchers to trace metabolic pathways, quantify reaction rates (fluxes), and understand the lifecycle of molecules in living systems.[1][5][6]

-

Safety: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and can be used safely in a wider range of experiments, including clinical trials.[7][8]

Introducing Beta-alanine ¹³C₃,¹⁵N: Structure and Physicochemical Properties

Beta-alanine is a naturally occurring beta-amino acid and a crucial precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissue.[9][10][11][12] Carnosine plays a vital role in intracellular pH buffering, antioxidant defense, and regulation of calcium handling.[9][10] Beta-alanine ¹³C₃,¹⁵N is a synthetic variant where all three carbon atoms and the nitrogen atom are replaced with their heavy isotopes.

| Property | Unlabeled (Endogenous) Beta-alanine | Labeled Beta-alanine ¹³C₃,¹⁵N |

| Chemical Formula | C₃H₇NO₂ | ¹³C₃H₇¹⁵NO₂ |

| CAS Number | 107-95-9 | 285978-07-6 |

| Monoisotopic Mass | 89.0477 g/mol | 93.0608 g/mol |

| Mass Shift (M+) | M | M+4 |

This significant M+4 mass shift ensures that the labeled standard can be easily resolved from the endogenous analyte by a mass spectrometer, preventing signal overlap and ensuring clean, reliable data.[13]

Section 2: Application I - The Gold Standard for Quantification: Beta-alanine ¹³C₃,¹⁵N as an Internal Standard

The most common application of Beta-alanine ¹³C₃,¹⁵N is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of endogenous beta-alanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][14][15]

The Challenge: Matrix Effects in Bioanalytical Mass Spectrometry

When analyzing biological samples, other molecules in the matrix (salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as "matrix effect," can either suppress or enhance the signal, leading to inaccurate and unreliable quantification.

The Solution: The Ideal Internal Standard

A SIL-IS is considered the gold standard for quantification because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[16] Since Beta-alanine ¹³C₃,¹⁵N co-elutes with unlabeled beta-alanine and experiences the same matrix effects, any signal variation affecting the analyte will also affect the standard in the same proportion. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, resulting in highly accurate and precise quantification.

Experimental Workflow: Quantifying Endogenous Beta-alanine in Plasma

This protocol outlines a typical workflow for measuring beta-alanine concentrations in human plasma.

Step-by-Step Methodology:

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to separate plasma. Store at -80°C until analysis.

-

Standard Preparation: Prepare a stock solution of Beta-alanine ¹³C₃,¹⁵N in a suitable solvent (e.g., LC-MS grade water). Create a working solution at a known concentration (e.g., 500 ng/mL).

-

Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Beta-alanine ¹³C₃,¹⁵N working solution to each tube and vortex briefly. c. Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins. d. Vortex vigorously for 1 minute, then centrifuge at >13,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 0.1% formic acid in water).

-

LC-MS/MS Analysis: a. Chromatography: Use a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, for optimal retention of the polar beta-alanine molecule.[17] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[18][19]

Data Presentation: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Beta-alanine (Analyte) | 90.05 | 44.1 |

| Beta-alanine ¹³C₃,¹⁵N (IS) | 94.06 | 47.1 |

Mandatory Visualization: Quantification Workflow

Caption: Workflow for accurate beta-alanine quantification using a SIL-IS.

Section 3: Application II - Tracing Metabolic Fates: Beta-alanine ¹³C₃,¹⁵N in Metabolic Flux Analysis

Metabolic flux analysis uses stable isotope tracers to map the movement of atoms through metabolic pathways, providing a dynamic picture of cellular metabolism that concentration measurements alone cannot offer.[1][5][20]

Core Concept: Following the Atoms

By introducing Beta-alanine ¹³C₃,¹⁵N into a biological system (e.g., cell culture), researchers can track the incorporation of its heavy ¹³C and ¹⁵N atoms into downstream metabolites.[6] This technique is exceptionally powerful for elucidating pathway activity and identifying metabolic bottlenecks.

Case Study: Elucidating Carnosine Synthesis

Beta-alanine is the rate-limiting precursor for carnosine synthesis.[11][21] By supplying cells with Beta-alanine ¹³C₃,¹⁵N, one can directly measure the rate of new carnosine synthesis. The enzyme carnosine synthetase will combine the labeled beta-alanine with unlabeled L-histidine, producing carnosine that is 4 Daltons heavier (M+4) than the endogenous pool. Detecting and quantifying this M+4 carnosine peak over time via LC-MS provides a direct readout of the synthetic flux through this pathway.

Experimental Protocol: A Cell-Based Metabolic Labeling Study

Step-by-Step Methodology:

-

Cell Culture: Grow adherent cells (e.g., muscle myotubes) to a desired confluency in standard culture medium.

-

Labeling: Replace the standard medium with a custom medium containing a known concentration of Beta-alanine ¹³C₃,¹⁵N.

-

Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to track the label's incorporation over time.

-

Quenching Metabolism: To instantly halt metabolic activity, rapidly wash the cells with ice-cold saline or PBS and immediately add an ice-cold extraction solvent, such as 80% methanol.[22][23][24] This step is critical for capturing an accurate snapshot of the metabolic state.

-

Metabolite Extraction: a. Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[22][25] b. Lyse the cells (e.g., via vortexing or sonication) and centrifuge to pellet cell debris.[22][25] c. Collect the supernatant containing the polar metabolites.

-

LC-MS Analysis: Analyze the extracts using high-resolution mass spectrometry to measure the relative abundance of both unlabeled (M) and labeled (M+4) carnosine.

Mandatory Visualization: Carnosine Synthesis Pathway

Caption: Tracing the synthesis of labeled carnosine from labeled beta-alanine.

Section 4: Application III - Pharmacokinetic (ADME) Profiling

Stable isotope tracers are invaluable in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[26] They allow for the differentiation between an administered dose and the pre-existing endogenous pool of the compound.

The "Tracer" Concept in Whole Organisms

By administering Beta-alanine ¹³C₃,¹⁵N to a subject, researchers can precisely track its journey through the body without interference from the subject's own beta-alanine.[7][27] This approach is particularly useful for determining bioavailability, clearance rates, and half-life. A "double-tracer" or "hybrid" approach, where both a stable isotope-labeled and a radiolabeled (e.g., ¹⁴C) version of a drug are used, can provide comprehensive ADME and bioavailability data from a single study, reducing costs and patient burden.[26]

Study Design and Analytical Considerations

A typical PK study involves administering a precise oral or intravenous dose of Beta-alanine ¹³C₃,¹⁵N. Blood and urine samples are then collected at multiple time points. The concentration of the labeled compound in these samples is measured using the LC-MS/MS quantification method described in Section 2. Plotting the concentration over time allows for the calculation of key PK parameters, providing critical data for drug development and nutritional science.

References

-

Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. National Institutes of Health (NIH). [Link]

-

Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

-

The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle. National Institutes of Health (NIH). [Link]

-

Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature. MDPI. [Link]

-

The Role of β-alanine Supplementation on Muscle Carnosine and Exercise Performance. ResearchGate. [Link]

-

The role and effects of carnosine and β-alanine on exercise: an updated mini review. Emerald Insight. [Link]

-

Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]

-

Role of beta-alanine supplementation on muscle carnosine and exercise performance. National Institutes of Health (NIH). [Link]

-

Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. PubMed Central. [Link]

-

13C-Stable Isotope Labeling. University of North Texas. [Link]

-

Scheme of plasma carnosine extractions and quantification using MRM method. ResearchGate. [Link]

-

In vivo stable isotope labeling of 13C and 15N... F1000Research. [Link]

-

HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column. SIELC Technologies. [Link]

-

Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. PubMed. [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. [Link]

-

Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]

-

(PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate. [Link]

-

Beta-alanine metabolism Pathway Map. Bio-Rad. [Link]

-

CORP: quantification of human skeletal muscle carnosine concentration by proton magnetic resonance spectroscopy. American Physiological Society Journal. [Link]

-

Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. [Link]

-

Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Frontiers. [Link]

-

Quantitative analysis of carnosine and anserine in foods by performing high performance liquid chromatography. J-Stage. [Link]

-

Metabolism of carnosine and beta-alanine. ResearchGate. [Link]

-

beta-Alanine Metabolism. PubChem. [Link]

-

Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. [Link]

-

41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]

-

Applications of stable isotopes in clinical pharmacology. Semantic Scholar. [Link]

-

Application of Tracer Kinetics in Drug Development. YouTube. [Link]

-

BETA ALANINE - Amino Acid Analysis, LC/MS. HealthMatters.io. [Link]

-

The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. National Institutes of Health (NIH). [Link]

-

Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. PubMed. [Link]

-

Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]

-

Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. National Institutes of Health (NIH). [Link]

-

Applications of stable isotopes in clinical pharmacology. PubMed Central. [Link]

-

Utility of Stable Isotopes in Mass Spectrometry. spectra 2000. [Link]

-

Chemical isotope labeling for quantitative proteomics. PubMed Central. [Link]

-

Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]

-

Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Cambridge Core. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. spectra2000.it [spectra2000.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 6. f1000research.com [f1000research.com]

- 7. prosciento.com [prosciento.com]

- 8. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. b-Alanine-13C3,15N 13C 99atom , 15N 98atom 285978-07-6 [sigmaaldrich.com]

- 14. isotope.com [isotope.com]

- 15. isotope.com [isotope.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]

- 19. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 23. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rockefeller.edu [rockefeller.edu]

- 25. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Beta-alanine-¹³C₃,¹⁵N

This guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Beta-alanine-¹³C₃,¹⁵N, a critical internal standard and tracer for advanced biomedical research. Intended for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway and rigorous analytical methodologies to ensure the highest standards of quality and reliability in experimental applications.

Introduction: The Significance of Isotopically Labeled Beta-alanine

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise quantification and metabolic tracing without the safety concerns associated with radioactive isotopes.[1] Beta-alanine-¹³C₃,¹⁵N, in which all three carbon atoms are replaced with the ¹³C isotope and the nitrogen atom with the ¹⁵N isotope, serves as an ideal internal standard for mass spectrometry (MS) and a tracer in nuclear magnetic resonance (NMR) based metabolomics.[2][3] Its applications are extensive, spanning proteomics, the study of metabolic pathways, clinical diagnostics, and drug development.[2][4] The known molecular weight shift allows for clear differentiation from its endogenous, unlabeled counterpart, facilitating accurate quantification in complex biological matrices.[5]

This guide will first elucidate a proposed chemical synthesis for producing high-purity Beta-alanine-¹³C₃,¹⁵N. Subsequently, it will provide detailed, field-proven protocols for the critical assessment of its isotopic enrichment and chemical purity using state-of-the-art analytical techniques.

Chemical Synthesis of Beta-alanine-¹³C₃,¹⁵N

While various chemical and biological methods exist for the synthesis of unlabeled beta-alanine, a robust and adaptable approach for producing the fully labeled isotopologue is paramount for research applications.[6][7] The following proposed synthesis is based on the well-established ammoniation of acrylic acid, adapted for the use of fully labeled precursors to achieve high levels of isotopic incorporation. This method is chosen for its directness and the commercial availability of the required labeled starting materials.

Proposed Synthetic Pathway: Ammoniation of [1,2,3-¹³C₃]Acrylic Acid

The core of this synthesis involves the Michael addition of ¹⁵N-labeled ammonia to fully ¹³C-labeled acrylic acid under elevated temperature and pressure. This one-pot reaction is efficient and minimizes isotopic dilution.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope.com [isotope.com]

- 3. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]

- 7. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Properties of Beta-alanine ¹³C₃,¹⁵N as a Metabolic Tracer

This guide provides a comprehensive technical overview of Beta-alanine ¹³C₃,¹⁵N, a powerful tool for elucidating metabolic pathways. We will explore its core properties, outline its applications, and provide detailed methodologies for its use in metabolic research. Our focus is on delivering field-proven insights and ensuring scientific integrity through self-validating protocols and authoritative references.

Part 1: Foundational Principles: Beta-alanine Metabolism and Isotope Tracing

Beta-alanine is a non-essential amino acid synthesized in the liver and acquired through the diet from protein-rich foods like chicken, beef, and fish.[1][2] It is a key component of the dipeptides carnosine and anserine, which are found in high concentrations in muscle and brain tissues.[3][4][5] These dipeptides are crucial for buffering pH, protecting against oxidative stress, and regulating enzymes.[3]

The metabolic journey of Beta-alanine begins with its formation from the breakdown of dihydrouracil, carnosine, and anserine.[3][6] It is then either incorporated into carnosine and anserine or catabolized.[1][3] The synthesis of carnosine involves the joining of Beta-alanine and L-histidine by the enzyme carnosine synthase.[4][5] Anserine is formed either by the methylation of carnosine or the condensation of Beta-alanine with Nπ-methyl-l-histidine.[5] The degradation of Beta-alanine involves a transamination reaction to form malonate-semialdehyde, which is subsequently converted to acetyl-CoA and enters the Krebs cycle.[3][7]

Stable isotope tracing is a robust technique that allows for the precise tracking of molecules through metabolic pathways by labeling them with non-radioactive, heavy isotopes.[8][9][10] In the case of Beta-alanine ¹³C₃,¹⁵N, all three carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N.[11][12] This "heavy" labeling creates a distinct mass shift that is easily detectable by mass spectrometry, enabling unambiguous tracking of Beta-alanine and its metabolic products.[8][9][13]

Caption: Key metabolic pathways of Beta-alanine, including dipeptide synthesis and catabolism.

Part 2: The Tracer: Properties and Advantages of Beta-alanine ¹³C₃,¹⁵N

The use of fully labeled Beta-alanine ¹³C₃,¹⁵N offers significant advantages for metabolic tracing studies.

-

High Sensitivity and Accuracy: The substantial mass shift of +4 Daltons provides a clear signal, minimizing interference from naturally occurring isotopes and enhancing the accuracy of quantification.[14][15] This is particularly beneficial in complex biological samples where numerous metabolites are present.[16]

-

Comprehensive Pathway Analysis: The stable isotopes on both the carbon backbone and the nitrogen atom allow for the simultaneous tracking of these elements through various metabolic transformations. This dual-labeling strategy provides a more complete picture of metabolic fluxes.[]

-

Safety and Versatility: As a stable isotope tracer, Beta-alanine ¹³C₃,¹⁵N is non-radioactive and safe for use in a wide range of experimental systems, including in vivo studies in animals and humans.[18][19][20][21] It can be analyzed by various techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][11]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | ¹³C₃H₇¹⁵NO₂ | [12] |

| Molecular Weight | 93.07 g/mol | [12][22][23] |

| Isotopic Purity | 98% for ¹³C, 96-99% for ¹⁵N | [12][22] |

| Applications | Biomolecular NMR, Metabolism, Metabolomics, MS/MS Standards, Proteomics | [12][22] |

Part 3: Experimental Design and Protocols

A well-designed experiment is critical for obtaining meaningful data from tracer studies. The following workflow provides a general framework for utilizing Beta-alanine ¹³C₃,¹⁵N.

Caption: A ten-step experimental workflow for metabolic tracing with Beta-alanine ¹³C₃,¹⁵N.

Step-by-Step Protocol: In Vitro Labeling of Mammalian Cells

This protocol outlines the key steps for labeling cultured cells to trace the metabolic fate of Beta-alanine.

Materials:

-

Mammalian cells of interest

-

Appropriate cell culture medium

-

Beta-alanine ¹³C₃,¹⁵N

-

Ice-cold phosphate-buffered saline (PBS)

-

Pre-chilled 80% methanol

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Grow cells to the desired confluency in standard culture conditions.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with Beta-alanine ¹³C₃,¹⁵N. The final concentration will depend on the cell type and experimental goals and should be optimized.

-

Labeling: Remove the standard medium, wash the cells with PBS, and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined time course to monitor the incorporation of the tracer.

-

Metabolic Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add pre-chilled 80% methanol to quench all enzymatic activity.

-

Metabolite Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Analysis: Analyze the extracted metabolites using LC-MS or NMR to determine the isotopic enrichment in Beta-alanine and its downstream products.

Part 4: Analytical Methodologies

The choice of analytical technique is crucial for detecting and quantifying isotopically labeled metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and widely used technique for metabolomics.[14][16][24] High-resolution mass spectrometry is essential for resolving the different isotopologues and accurately measuring their abundances.[16] Chemical isotope labeling can further enhance the sensitivity and coverage of LC-MS analysis.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific positions of isotopic labels within a molecule.[25][26][27][28] This positional information is invaluable for elucidating complex metabolic pathways.[25][26][27][28] While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[25][26]

Part 5: Data Interpretation and Applications

The data obtained from Beta-alanine ¹³C₃,¹⁵N tracing experiments can provide deep insights into cellular metabolism.

-

Metabolic Flux Analysis: By tracking the incorporation of the heavy isotopes into downstream metabolites over time, it is possible to calculate the rates of metabolic reactions, a practice known as metabolic flux analysis.[13][29] This provides a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches.[13][29]

-

Drug Development: This tracer can be used to investigate how drugs affect specific metabolic pathways, aiding in the identification of drug targets and the understanding of mechanisms of action.[20][30]

-

Disease Research: By comparing the metabolic fluxes in healthy versus diseased states, researchers can identify metabolic dysregulations that contribute to disease pathogenesis.[8][9]

References

-

Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source: Current Opinion in Clinical Nutrition and Metabolic Care. URL: [Link]

-

Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source: PMC. URL: [Link]

-

Title: β-Alanine. Source: Wikipedia. URL: [Link]

-

Title: beta-Alanine Metabolism. Source: PubChem. URL: [Link]

-

Title: β-alanine degradation I. Source: PubChem. URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Source: ResearchGate. URL: [Link]

-

Title: Beta-Alanine Metabolism Pathway. Source: Semantic Scholar. URL: [Link]

-

Title: Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. Source: The Journal of Physiology. URL: [Link]

-

Title: Advances in the synthesis of β-alanine. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

-

Title: NMR Spectroscopy for Metabolomics Research. Source: PMC. URL: [Link]

-

Title: Isotopic labeling-assisted metabolomics using LC–MS. Source: PMC. URL: [Link]

-

Title: Beta-alanine metabolism Pathway Map. Source: Bio-Rad. URL: [Link]

-

Title: Studying Metabolism by NMR-Based Metabolomics. Source: Frontiers in Molecular Biosciences. URL: [Link]

-

Title: NMR-Based Stable Isotope Tracing of Cancer Metabolism. Source: Springer Nature Experiments. URL: [Link]

-

Title: NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. Source: PMC. URL: [Link]

-

Title: Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. Source: Semantic Scholar. URL: [Link]

-

Title: Chemical Isotope Labeling LC-MS for Metabolomics. Source: ResearchGate. URL: [Link]

-

Title: Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle. Source: American Journal of Physiology-Cell Physiology. URL: [Link]

-

Title: Chemical Isotope Labeling LC–MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Source: ACS Publications. URL: [Link]

-

Title: Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. Source: The Journal of Physiology. URL: [Link]

-

Title: Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis. Source: Springer Link. URL: [Link]

-

Title: Metabolite Discovery Using Stable Isotope Labelling and Liquid Chromatography-Mass Spectrometry (LC-MS). Source: ProQuest. URL: [Link]

-

Title: beta-Alanine Metabolism. Source: PathWhiz. URL: [Link]

-

Title: Stable Isotope Tracers: Technological Tools that have Emerged. Source: NCBI Bookshelf. URL: [Link]

-

Title: Isotope labeling and tracer experiments. Source: Fiveable. URL: [Link]

-

Title: NMR Based Methods for Metabolites Analysis. Source: PMC. URL: [Link]

-

Title: Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by beta-alanine transamination. Source: ResearchGate. URL: [Link]

-

Title: Benefits of Stable Isotope Labelling in Biochemistry Research. Source: Diagnostics World News. URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Source: Metabolic Solutions. URL: [Link]

-

Title: Showing metabocard for beta-Alanine (HMDB0000056). Source: Human Metabolome Database. URL: [Link]

-

Title: Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Source: IntechOpen. URL: [Link]

-

Title: Isotope Labeling in Mammalian Cells. Source: PMC. URL: [Link]

-

Title: Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: Top Ten Tips for Producing 13C 15N Protein in Abundance. Source: MIT. URL: [Link]

-

Title: stable isotope labeling by amino acids in cell culture | applications of SILAC. Source: YouTube. URL: [Link]

-

Title: Graphviz tutorial. Source: YouTube. URL: [Link]

- Title: How To Use Graphviz for SEM Models and Path Diagrams. Source: Stas Kolenikov.

-

Title: Guide to Flowcharts in Graphviz. Source: Sketchviz. URL: [Link]

-

Title: User Guide. Source: graphviz documentation. URL: [Link]

-

Title: A graph layout algorithm for drawing metabolic pathways. Source: SciSpace. URL: [Link]

Sources

- 1. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PathWhiz [smpdb.ca]

- 3. β-Alanine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. isotope.com [isotope.com]

- 13. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 21. metsol.com [metsol.com]

- 22. isotope.com [isotope.com]

- 23. isotope.com [isotope.com]

- 24. Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis | Springer Nature Experiments [experiments.springernature.com]

- 25. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 27. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 28. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

Topic: The Role of Beta-alanine ¹³C₃,¹⁵N in Carnosine Synthesis Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers have become indispensable tools in metabolic research, allowing for the precise quantification of in vivo metabolic fluxes that are impossible to determine from static measurements alone.[1][2] This guide provides a deep dive into the application of the dual-labeled stable isotope, Beta-alanine ¹³C₃,¹⁵N, for elucidating the dynamics of carnosine synthesis. Carnosine (β-alanyl-L-histidine) is a dipeptide of significant interest due to its roles as an intracellular pH buffer, antioxidant, and anti-glycating agent.[3][4][5] Understanding its synthesis rate is critical in fields ranging from sports nutrition to neurology and aging research. This document details the underlying biochemistry, experimental design considerations, step-by-step protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the principles of data interpretation.

Introduction: The Significance of Carnosine Dynamics

Carnosine is found in high concentrations in excitable tissues, primarily skeletal muscle and the brain.[6] Its physiological functions are multifaceted, including scavenging of reactive oxygen species (ROS), chelation of metal ions, and, most notably, buffering of protons (H⁺) generated during high-intensity exercise.[3][5] The synthesis of carnosine is catalyzed by the enzyme carnosine synthase (ATPGD1), which joins its two constituent amino acids, L-histidine and β-alanine, in an ATP-dependent reaction.[7][8] Crucially, β-alanine is the rate-limiting precursor for this synthesis, meaning its availability is the primary determinant of carnosine production rates.[9][10]

Consequently, β-alanine supplementation has become a common strategy to increase intramuscular carnosine stores, thereby enhancing performance in high-intensity activities.[5][11] However, the response to supplementation shows significant inter-individual variability.[12] To understand the mechanisms behind this variability and to accurately assess the impact of interventions (e.g., new drug formulations, dietary strategies) on carnosine metabolism, it is essential to directly measure the rate of its synthesis. Stable isotope tracer studies provide the means to achieve this.

The Tracer of Choice: Beta-alanine ¹³C₃,¹⁵N

Stable isotope-labeled compounds are non-radioactive molecules where one or more atoms are replaced by a heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[][14] These tracers are metabolically indistinguishable from their unlabeled counterparts but can be detected and quantified by mass spectrometry due to their increased mass.[15]

Why a Dual-Labeled Tracer?

Beta-alanine ¹³C₃,¹⁵N is an ideal tracer for carnosine synthesis studies for several key reasons:

-

Specificity and Power : Labeling all three carbon atoms with ¹³C and the nitrogen atom with ¹⁵N creates a molecule with a mass shift of +4 Daltons (Da) compared to the natural, unlabeled β-alanine. When this labeled β-alanine is incorporated into carnosine, the resulting dipeptide also exhibits a +4 Da mass shift. This large, specific mass difference provides an unambiguous signal that is easily resolved from the natural isotopic background, ensuring high sensitivity and precision in detection.[][16]

-

Metabolic Stability : The carbon backbone and the amino nitrogen are metabolically stable and are not prone to exchange during biological processes, ensuring the label remains intact from administration through to incorporation into carnosine.[]

-

Kinetic Analysis : By introducing a known quantity of Beta-alanine ¹³C₃,¹⁵N into a biological system and monitoring its rate of appearance in the carnosine pool over time, we can directly calculate the fractional synthetic rate (FSR) of carnosine. This provides a dynamic view of metabolic activity.[1]

Biochemical Pathway and Tracer Incorporation

The synthesis of carnosine is a straightforward enzymatic reaction. The use of Beta-alanine ¹³C₃,¹⁵N allows us to trace this process directly.

Diagram 1: Carnosine Synthesis Pathway with Labeled Tracer

This diagram illustrates the ATP-dependent condensation of L-histidine and the labeled β-alanine tracer, catalyzed by carnosine synthase, to form newly synthesized, labeled carnosine.

Caption: Workflow for a stable isotope tracer study of carnosine synthesis.

Detailed Protocol: Metabolite Extraction from Muscle Tissue

This protocol provides a standardized method for extracting carnosine from tissue biopsies for LC-MS/MS analysis.

Step-by-Step Methodology:

-

Tissue Pulverization : Freeze the muscle biopsy (~20-50 mg) in liquid nitrogen immediately upon collection. Pulverize the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle or a specialized tissue pulverizer. This prevents enzymatic degradation and ensures efficient extraction.

-

Homogenization : Transfer the frozen powder to a pre-weighed 2 mL tube containing 500 µL of ice-cold 5% perchloric acid (PCA). Homogenize the sample using a bead beater or rotor-stator homogenizer until no visible tissue remains. The PCA serves to simultaneously precipitate proteins and extract small, acid-soluble metabolites like carnosine.

-

Centrifugation : Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Collection : Carefully collect the supernatant, which contains the carnosine and other metabolites. Transfer it to a fresh, labeled microcentrifuge tube.

-

Neutralization : Neutralize the acidic supernatant by adding a calculated volume of 2M potassium bicarbonate (KHCO₃) until the pH is approximately 7.0. The formation of CO₂ gas will cause effervescence.

-

Precipitate Removal : Centrifuge again at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate (KClO₄).

-

Final Sample Preparation : Collect the final neutralized supernatant. This extract is now ready for direct analysis by LC-MS/MS or can be stored at -80°C. For analysis, a small aliquot (e.g., 5-10 µL) is injected into the LC-MS/MS system.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the definitive technique for quantifying the enrichment of stable isotopes in metabolites. [15][17]

Principle of Detection

The LC system first separates carnosine from other metabolites in the extract based on its chemical properties (e.g., using a HILIC or reversed-phase column). [18][19]The separated compounds then enter the mass spectrometer.

-

Ionization : Carnosine is ionized, typically using electrospray ionization (ESI), to create a protonated molecule [M+H]⁺.

-

MS1 Analysis : The first mass analyzer (Q1) scans for the specific mass-to-charge ratios (m/z) of both unlabeled (M+0) and labeled (M+4) carnosine.

-

Fragmentation : These selected precursor ions are then fragmented in a collision cell (Q2).

-

MS2 Analysis : The resulting fragment ions are analyzed in the third mass analyzer (Q3), creating a unique fragmentation pattern that confirms the identity of the molecule and enhances specificity. [20]

Table 1: Mass Isotopologue Data for Carnosine Analysis

This table summarizes the key m/z values monitored in a typical LC-MS/MS experiment for carnosine synthesis.

| Compound | Isotopologue | Formula | Precursor Ion (m/z) | Key Fragment Ion (m/z) |

| Carnosine | Unlabeled (M+0) | C₉H₁₄N₄O₃ | 227.1 | 110.1 |

| Carnosine | Labeled (M+4) | ¹³C₃C₆H₁₄¹⁵NN₃O₃ | 231.1 | 110.1 |

| β-Alanine | Unlabeled (M+0) | C₃H₇NO₂ | 90.0 | 72.0 |

| β-Alanine | Labeled (M+4) | ¹³C₃H₇¹⁵NO₂ | 94.0 | 76.0 |

Note: The fragment m/z 110.1 corresponds to the imidazole portion of histidine, which remains unlabeled and is therefore common to both the M+0 and M+4 carnosine isotopologues. [17]

Data Interpretation and Application

The primary outcome of the analysis is the isotopic enrichment of carnosine in the tissue.

Calculating the Fractional Synthetic Rate (FSR)

The FSR represents the percentage of the tissue carnosine pool that is newly synthesized per unit of time. The most common formula used is:

FSR (%/hour) = (E_carnosine / E_precursor) * (1 / t) * 100

Where:

-

E_carnosine is the enrichment of M+4 carnosine in the tissue biopsy (expressed as a mole percent excess).

-

E_precursor is the average enrichment of M+4 β-alanine in the plasma over the study period, serving as the surrogate for the intracellular precursor pool.

-

t is the time in hours between tracer administration and the final biopsy.

Table 2: Example Carnosine FSR Data from a Hypothetical Study

This table illustrates how final data could be presented, comparing a control group to a group receiving an intervention designed to boost carnosine synthesis.

| Group | Subject ID | Carnosine FSR (%/hour) |

| Control | CON-01 | 0.15 |

| Control | CON-02 | 0.18 |

| Control | CON-03 | 0.13 |

| Control Mean ± SD | 0.15 ± 0.03 | |

| Intervention | INT-01 | 0.25 |

| Intervention | INT-02 | 0.29 |

| Intervention | INT-03 | 0.22 |

| Intervention Mean ± SD | 0.25 ± 0.04 * |

*Indicates a statistically significant difference from the Control group (p < 0.05).

Applications in Research and Development

-

Drug Development : Quantify the efficacy of novel compounds aimed at upregulating carnosine synthase activity.

-

Nutraceuticals : Assess the bioavailability and metabolic fate of different β-alanine formulations, such as controlled-release powders or tablets. [21]* Clinical Research : Investigate dysregulation of carnosine metabolism in disease states like sarcopenia, diabetes, or neurodegenerative disorders. [6]* Sports Science : Determine how factors like training status, diet, or co-supplementation influence the efficiency of carnosine synthesis from β-alanine. [5]

Conclusion

The use of Beta-alanine ¹³C₃,¹⁵N is a powerful and precise method for directly quantifying the synthesis rate of carnosine in vivo. This technique moves beyond static concentration measurements to provide dynamic, kinetic information about metabolic processes. By following robust experimental and analytical protocols, researchers and drug development professionals can gain unparalleled insights into carnosine metabolism, accelerating the development of effective therapeutic and performance-enhancing interventions.

References

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. [Link]

-

Bier, D. M. (1987). The use of stable isotopes in metabolic investigation. Baillière's clinical endocrinology and metabolism. [Link]

-

Drozak, J., Veiga-da-Cunha, M., & Van Schaftingen, E. (2015). The Biochemistry of Enzymes Producing Carnosine and Anserine. Imidazole Dipeptides: Chemistry, Analysis, Function and Effects. [Link]

-

Blancquaert, L., Everaert, I., & Derave, W. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Nutrition. [Link]

-

Kuhara, T., et al. (2017). Quantitative analysis of carnosine and anserine in foods by performing high performance liquid chromatography. Nippon Shokuhin Kagaku Kogaku Kaishi. [Link]

-

Blancquaert, L., Everaert, I., & Derave, W. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. PubMed. [Link]

-

De Courten, B., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. [Link]

-

Spelnikov, A., & Harris, R. C. (2019). Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response. Semantic Scholar. [Link]

-

Clayton, D. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]

-

Fenselau, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of the American Society for Mass Spectrometry. [Link]

-

Caruso, G., et al. (2014). Scheme of plasma carnosine extractions and quantification using MRM method. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column. SIELC. [Link]

-

Ma, L., et al. (2020). Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea. Marine Drugs. [Link]

-

Baguet, A., et al. (2019). CORP: quantification of human skeletal muscle carnosine concentration by proton magnetic resonance spectroscopy. Journal of Applied Physiology. [Link]

-

DeChild, S. J., et al. (2016). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Wang, R., et al. (2014). MS/MS spectrum and fragmentation analysis of carnosine. ResearchGate. [Link]

-

Spelnikov, A., & Harris, R. C. (2019). Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response. MDPI. [Link]

-

Mineo, P., et al. (2002). Electrospray mass spectrometric studies of L-carnosine (beta-alanyl-L-histidine) complexes with copper(II) or zinc ions in aqueous solution. Rapid Communications in Mass Spectrometry. [Link]

-

Ramasamy, S. (2021). Carnosine. ScienceDirect. [Link]

-

Crvelin, A. L., et al. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. [Link]

-

Korošec, M., & Jesenik, D. (2022). Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. Foods. [Link]

-

Solana, M. J., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients. [Link]

-

Lecis, M., et al. (2022). In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer. Magnetic Resonance in Medicine. [Link]

-

Drozak, J., et al. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). The Journal of Biological Chemistry. [Link]

-

Thompson, G. N., et al. (1989). Alanine kinetics in humans: influence of different isotopic tracers. The American Journal of Physiology. [Link]

-

Hill, C. A., et al. (2007). Influence of beta-alanine supplementation on skeletal muscle carnosine concentrations and high intensity cycling capacity. Amino Acids. [Link]

-

Furst, T., et al. (2018). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. ResearchGate. [Link]

-

Kaczmarek, P., & Bujalowski, W. (2023). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients. [Link]

-

Hoffman, J. R., et al. (2012). Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature. Nutrients. [Link]

-

Ghiasvand, R., & Askari, G. (2012). Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy. Journal of Dietary Supplements. [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). Beta-alanine metabolism Pathway Map. Bio-Rad. [Link]

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. The use of stable isotopes in metabolic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of beta-alanine supplementation on skeletal muscle carnosine concentrations and high intensity cycling capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 16. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]

- 20. researchgate.net [researchgate.net]

- 21. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Dynamics: A Technical Guide to the Applications of Stable Isotope-Labeled Beta-Alanine

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of stable isotope-labeled beta-alanine. Moving beyond a simple catalog of uses, this document delves into the mechanistic reasoning behind experimental design and the self-validating nature of protocols utilizing this powerful research tool.

Introduction: The Power of Tracing a Unique Amino Acid

Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that, unlike its alpha-amino acid counterparts, is not incorporated into proteins.[1] Instead, it serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, particularly in muscle tissue.[2][3][4] Carnosine is a crucial intracellular pH buffer, and also plays a role in calcium sensitivity, and as an antioxidant.[3][5] Beyond its role in muscle, beta-alanine also functions as a neurotransmitter in the central nervous system.[6][7][8][9]

Stable isotope labeling involves the substitution of atoms in a molecule with their non-radioactive ("stable") isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium).[10][11] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a different mass. This mass difference allows for its detection and quantification by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13]

The use of stable isotope-labeled beta-alanine provides a powerful tool to trace its metabolic fate in vivo and in vitro, offering unambiguous insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its incorporation into downstream metabolites like carnosine.[12][14] This guide will explore the synthesis and diverse applications of this invaluable tracer in metabolic research, pharmacokinetics, and neuroscience.

Synthesis of Stable Isotope-Labeled Beta-Alanine: Ensuring Purity and Positional Specificity

The synthesis of stable isotope-labeled beta-alanine is a critical first step that dictates the success of subsequent experiments. Chemical synthesis is the most common and versatile method, allowing for precise control over the position and extent of labeling.[]

General Synthetic Approach:

While multiple synthetic routes exist, a common strategy involves starting with a commercially available labeled precursor. For example, the synthesis of [¹³C₃]-beta-alanine could start from a ¹³C-labeled three-carbon precursor which is then chemically modified to introduce the amino and carboxyl functional groups.

Key Considerations in Synthesis:

-

Isotopic Enrichment: This refers to the percentage of the labeled isotope in the final product. High isotopic enrichment (typically >98-99%) is crucial to ensure a strong signal-to-noise ratio in analytical measurements and to minimize interference from naturally abundant isotopes.[16]

-

Positional Purity: The label must be in the desired position within the molecule. For instance, in studying specific metabolic reactions, it may be necessary to have the label on the carboxyl carbon versus the alpha or beta carbons.

-

Chemical Purity: The final product must be free of unlabeled beta-alanine and other chemical impurities that could interfere with the experiment or its analysis.[][16]

Table 1: Common Stable Isotopes Used in Beta-Alanine Labeling

| Isotope | Natural Abundance (%) | Common Applications |

| ¹³C | 1.1 | Tracing carbon backbone in metabolic pathways.[] |

| ¹⁵N | 0.37 | Studying nitrogen metabolism and amino acid kinetics.[] |

| ²H (Deuterium) | 0.015 | Investigating reaction mechanisms and as a general metabolic tracer.[11] |

Core Applications of Stable Isotope-Labeled Beta-Alanine

The unique biochemical roles of beta-alanine make its stable isotope-labeled forms valuable across several research domains.

Metabolic Research and Metabolic Flux Analysis (MFA)

Stable isotope-labeled beta-alanine is a powerful tool for elucidating metabolic pathways and quantifying the rate of metabolic reactions, a field known as Metabolic Flux Analysis (MFA).[18] By introducing a labeled precursor and tracking its incorporation into downstream metabolites, researchers can map the flow of atoms through a metabolic network.[18][12]

Experimental Protocol: Tracing Beta-Alanine Metabolism in Cell Culture

-

Cell Culture: Grow the cells of interest to the desired confluency.

-

Labeling: Replace the standard culture medium with a medium containing a known concentration of stable isotope-labeled beta-alanine (e.g., [¹³C₃]-beta-alanine).

-

Time Course: Harvest cells at various time points after the introduction of the labeled medium.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites from the cells.

-

Analysis by LC-MS: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolites. The mass spectrometer will detect the mass shift in beta-alanine and its downstream metabolites (like carnosine) containing the ¹³C label.

-

Data Analysis: Determine the isotopic enrichment in the metabolite pools over time to calculate metabolic flux rates.

Carnosine Synthesis and Muscle Physiology

Beta-alanine supplementation has been shown to increase muscle carnosine content, which can enhance performance in high-intensity exercise.[1][2] Stable isotope-labeled beta-alanine is instrumental in directly measuring the rate of carnosine synthesis and understanding the factors that influence it.[4]

Causality in Experimental Design: By using labeled beta-alanine, researchers can definitively distinguish between newly synthesized carnosine and the pre-existing pool, providing a direct measure of synthesis rates. This is superior to simply measuring total carnosine levels, which can be influenced by both synthesis and degradation.

Pharmacokinetic Studies

Understanding the ADME properties of beta-alanine is crucial for optimizing dosing strategies for both athletic performance and potential therapeutic applications.[19] Stable isotope-labeled beta-alanine is the gold standard for pharmacokinetic studies because it allows for the differentiation of the administered dose from endogenous beta-alanine.

Self-Validating Protocol: A typical pharmacokinetic study involves administering a known dose of labeled beta-alanine and then collecting blood and/or urine samples over time.[20] The concentration of the labeled compound is then measured using LC-MS. The use of the labeled compound as its own internal standard (by spiking samples with a different isotope of beta-alanine) can further enhance the accuracy of quantification.

Table 2: Key Pharmacokinetic Parameters Determined Using Labeled Beta-Alanine

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the rate of absorption. |

| Tmax | Time to reach Cmax | Provides information on absorption speed. |

| AUC | Area under the curve | Represents total drug exposure over time.[19] |

| t₁/₂ | Half-life | Indicates the rate of elimination. |

| Bioavailability | Fraction of the administered dose that reaches systemic circulation | Crucial for determining effective oral doses. |

Studies have utilized different dosing strategies, including fixed and weight-relative doses, to understand the variability in beta-alanine's pharmacokinetic response among individuals.[19][21][22]

Neurotransmitter Research

Beta-alanine is recognized as a neurotransmitter with inhibitory effects, acting on glycine and GABA receptors.[6][7][9] Studying its dynamics in the central nervous system is challenging due to its low concentrations and rapid turnover. Stable isotope-labeled beta-alanine can be used in preclinical models to trace its uptake into neurons and glial cells, its release upon stimulation, and its metabolism within the brain.[7]

Analytical Methodologies for Detection and Quantification

The choice of analytical technique is critical for the successful application of stable isotope-labeled beta-alanine.

Mass Spectrometry (MS)

MS, particularly when coupled with chromatography (GC-MS or LC-MS), is a highly sensitive and specific method for detecting and quantifying isotopically labeled molecules. It separates molecules based on their mass-to-charge ratio, allowing for the clear distinction between labeled and unlabeled beta-alanine and its metabolites.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that can provide information about the structure of molecules and the position of the isotopic label.[18][13] While generally less sensitive than MS, NMR is non-destructive and can be used to analyze intact tissues or biofluids.[13] ¹H-MRS (proton magnetic resonance spectroscopy) has been used to non-invasively quantify carnosine in human muscle.[24][25][26]

Table 3: Comparison of Key Analytical Techniques

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) |

| Information Provided | Mass-to-charge ratio, isotopic enrichment | Molecular structure, label position, quantification |

| Sample Preparation | Requires extraction and derivatization (for GC-MS) | Minimal, can analyze intact samples |

| Destructive | Yes | No |

| Primary Use Case | Quantification of labeled molecules in complex mixtures | Positional analysis of labels, in vivo measurements |

Conclusion: A Versatile Tool for Advancing Biological Understanding

Stable isotope-labeled beta-alanine is an indispensable tool for researchers seeking to unravel the complexities of its metabolism and physiological functions. From elucidating metabolic pathways and quantifying carnosine synthesis to defining pharmacokinetic profiles and exploring its role in the brain, the applications of this tracer are vast and continue to expand. The key to its successful implementation lies in the use of high-purity labeled compounds, robust experimental design, and sensitive analytical techniques. As our understanding of the multifaceted roles of beta-alanine grows, so too will the innovative applications of its stable isotope-labeled forms in both basic and applied research.

References

- Artioli, G. G., Gualano, B., Smith, A., Stout, J., & Lancha, A. H., Jr. (2010). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Medicina Sportiva, 14(3), 116-120.

- Fan, T. W., Lane, A. N., & Higashi, R. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 3-29.

- Matthews, J. J., Dolan, E., & Sale, C. (2019). The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle. Medicine and Science in Sports and Exercise, 51(10), 2098-2108.

-

The University of Melbourne. (n.d.). β-Alanine as a small molecule neurotransmitter. Find an Expert. Retrieved from [Link]

- MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 24(13), 10803.

-

Shifted Supplements. (2024, March 22). Fitness Performance Benefits of Beta-Alanine. Retrieved from [Link]

- Matthews, J. J., Dolan, E., & Sale, C. (2019). The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle. Medicine & Science in Sports & Exercise, 51(10), 2098-2108.

- Tiedje, K. E., Stevens, K., Barnes, S., & Weaver, D. F. (2010). Beta-alanine as a small molecule neurotransmitter.

-

Silantes. (2025, June 16). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Retrieved from [Link]

- Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(12), 5147-5154.

- Lane, A. N., & Fan, T. W. (2015). Isotope Enhanced Approaches in Metabolomics. Metabolomics, 11(1), 33-47.

-

ResearchGate. (n.d.). b-Alanine is a structural hybrid between the neurotransmitters glycine and GABA. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Alanine as a small molecule neurotransmitter. Retrieved from [Link]

- Hobson, R. M., Saunders, B., Ball, G., Harris, R. C., & Sale, C. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids, 43(1), 25-37.

-

Organic Letters. (2021, August 11). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Isotope Labeling Peptide | Stable Heavy Isotope Peptide. Retrieved from [Link]

-

CUSABIO. (2024, August 26). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research. Retrieved from [Link]

-

Medical News Today. (n.d.). Beta-alanine: Function, benefits, and sources. Retrieved from [Link]

- Solis, M. Y., Cooper, S., Hobson, R. M., Artioli, G. G., Otaduy, M. C. G., Roschel, H., ... & Gualano, B. (2020). Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment. Scientific Reports, 10(1), 4908.

- Fenselau, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(6), 445-451.

-

ResearchGate. (n.d.). Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). Multilabelling approach using both 15N and 13C for isotopic labelling.... Retrieved from [Link]

- Fenselau, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 7(6), 445-451.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]

- Stautemas, J., De Smet, S., & Derave, W. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Journal of the American College of Nutrition, 37(7), 602-610.

- Bakardjiev, A., & Bauer, K. (1994). Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture. European Journal of Biochemistry, 225(2), 617-623.

- Blancquaert, L., Everaert, I., & Derave, W. (2019). Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Frontiers in Nutrition, 6, 135.

-

Technology Networks. (2025, February 28). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from [Link]

-

Innovagen AB. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of carnosine and beta-alanine. Carnosine (Car) enters the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Pearson correlation coefficients of the NMR signals of alanine and.... Retrieved from [Link]

- Saunders, B., Sunderland, C., Harris, R. C., & Sale, C. (2012). Effect of two beta-alanine dosing protocols on muscle carnosine synthesis and washout. Amino Acids, 42(6), 2461-2472.

- Stautemas, J., De Smet, S., & Derave, W. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Journal of the American College of Nutrition, 37(7), 602-610.

- Stautemas, J., Van de Loock, A., Van der Stede, T., Pringels, L., & Derave, W. (2019). Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response. Nutrients, 11(11), 2829.

-

Semantic Scholar. (n.d.). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Retrieved from [Link]

- MDPI. (2020). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 12(5), 1479.

-

Radiopaedia. (2025, January 8). Alanine peak. Retrieved from [Link]

Sources

- 1. getshifted.com [getshifted.com]

- 2. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmiweb.com [pharmiweb.com]

- 16. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 18. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of β-Alanine Using Different Dosing Strategies | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. boris-portal.unibe.ch [boris-portal.unibe.ch]

An In-depth Technical Guide to Understanding Metabolic Pathways with Beta-alanine 13C3,15N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the complex network of biochemical reactions that constitute cellular metabolism.[1][2][3] This guide provides a comprehensive technical overview of the application of Beta-alanine labeled with three Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes (Beta-alanine ¹³C₃,¹⁵N) as a metabolic tracer. We delve into the core metabolic pathways of Beta-alanine, focusing on its role as a precursor for the synthesis of vital dipeptides like carnosine and its catabolic fate. This document serves as a practical resource, offering field-proven insights into experimental design, detailed step-by-step protocols for in vitro and in vivo studies, and the analytical methodologies required for data acquisition and interpretation. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide equips researchers with the knowledge to confidently employ Beta-alanine ¹³C₃,¹⁵N to unravel metabolic dynamics in health and disease.

The Central Role of Beta-alanine in Cellular Metabolism

Beta-alanine (3-aminopropanoic acid) is a naturally occurring, non-proteinogenic beta-amino acid.[4] While not incorporated into proteins, it plays crucial roles in several physiological processes.[5] Its primary sources include the catabolism of pyrimidine nucleotides (uracil and cytosine), the degradation of carnosine and anserine from dietary sources like meat and fish, and synthesis in the liver.[6][7][8][9]

Key Metabolic Fates of Beta-alanine

The metabolic significance of Beta-alanine stems from two primary pathways:

-

Anabolism: Synthesis of Histidine-Containing Dipeptides (HCDs): The most prominent anabolic fate of Beta-alanine is its role as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[7][10][11][12] This reaction, catalyzed by carnosine synthase (ATPGD1), condenses Beta-alanine and L-histidine in an ATP-dependent manner.[13][14][15][16] Carnosine is found in high concentrations in skeletal muscle and brain tissue, where it functions as a potent intracellular pH buffer, antioxidant, and metal ion chelator.[7][10][11][12]

-

Catabolism: Entry into Central Carbon Metabolism: Beta-alanine can be catabolized through a transamination reaction to form malonate-semialdehyde.[9] This intermediate is subsequently converted into acetyl-CoA, which can then enter the Krebs cycle for energy production or be utilized for fatty acid biosynthesis.[9][17] This pathway links Beta-alanine directly to central energy metabolism.

The dual fate of Beta-alanine makes it a fascinating target for metabolic studies. Understanding the flux—or the rate of turnover—through these competing pathways is critical for comprehending cellular responses to physiological and pathological stimuli.

The Rationale for Isotope Tracing

Conventional metabolomics provides a static snapshot of metabolite concentrations. However, it cannot reveal the dynamic rates of metabolite synthesis and degradation. Stable isotope tracing overcomes this limitation.[2][3] By introducing a substrate labeled with heavy isotopes (like ¹³C and ¹⁵N), researchers can track the atoms of the substrate as they are incorporated into downstream metabolites.[1][3] The use of Beta-alanine ¹³C₃,¹⁵N provides a powerful tool to simultaneously track the carbon backbone and the amino nitrogen, offering a detailed view of its metabolic journey.[18]

Principles of Tracing with Beta-alanine ¹³C₃,¹⁵N

The tracer molecule, Beta-alanine ¹³C₃,¹⁵N, contains three heavy carbon atoms and one heavy nitrogen atom, making it 4 atomic mass units (amu) heavier than its unlabeled (M+0) counterpart. This mass difference is the key to its detection by mass spectrometry.

Tracking Anabolic and Catabolic Flux